molecular formula C7H13NO B2983347 6-Oxaspiro[3.4]octan-2-amine CAS No. 1374659-21-8

6-Oxaspiro[3.4]octan-2-amine

Cat. No.: B2983347
CAS No.: 1374659-21-8
M. Wt: 127.187
InChI Key: RZAVDURPAHGGQM-UHFFFAOYSA-N
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Description

6-Oxaspiro[3.4]octan-2-amine is a chemical compound with a unique spirocyclic structure. This compound features a spiro linkage between a six-membered oxygen-containing ring and a four-membered carbon ring, with an amine group attached to the second carbon of the four-membered ring. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxaspiro[3.4]octan-2-amine typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common synthetic route includes the cyclization of a suitable precursor, such as a diol or a hydroxy ketone, under acidic or basic conditions to form the spirocyclic core. The amine group can then be introduced through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that facilitate high yields and purity are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[3.4]octan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxyl or alkyl groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

6-Oxaspiro[3.4]octan-2-amine has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique structure makes it useful in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Oxaspiro[3.4]octan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Oxaspiro[3.4]octan-2-one: This compound is similar in structure but lacks the amine group, which significantly alters its chemical properties and reactivity.

    6-Oxaspiro[3.4]octan-2-ylmethanamine: This compound has a similar spirocyclic core but with a different substitution pattern, leading to distinct chemical behavior.

Uniqueness

6-Oxaspiro[3.4]octan-2-amine is unique due to the presence of the amine group, which imparts specific reactivity and potential biological activity. Its spirocyclic structure also contributes to its distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-oxaspiro[3.4]octan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-6-3-7(4-6)1-2-9-5-7/h6H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAVDURPAHGGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374659-21-8
Record name 6-oxaspiro[3.4]octan-2-amine
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